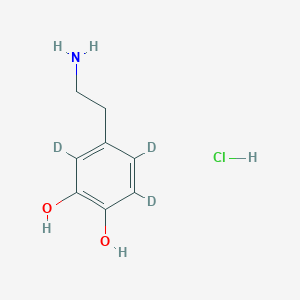

2-(3,4-二羟基苯基-D3)乙胺盐酸盐

描述

“2-(3,4-Dihydroxyphenyl-D3)ethylamine hcl”, also known as Dopamine-d3 Hydrochloride, is a compound with the molecular formula C8H12ClNO2 . It is derived from tyrosine and is the precursor to norepinephrine and epinephrine . Dopamine is a major transmitter in the extrapyramidal system of the brain, and it plays a crucial role in regulating movement .

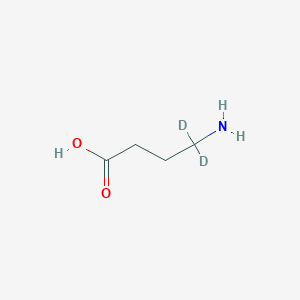

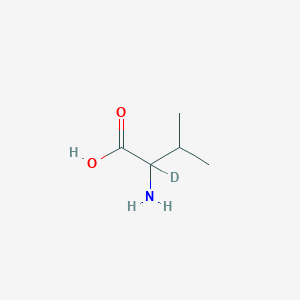

Molecular Structure Analysis

The molecular structure of “2-(3,4-Dihydroxyphenyl-D3)ethylamine hcl” can be represented by the IUPAC name 4-(2-aminoethyl)-3,5,6-trideuteriobenzene-1,2-diol;hydrochloride . The InChI representation isInChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i1D,2D,5D; . The compound has a molecular weight of 192.66 g/mol . Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.66 g/mol . It has 4 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass is 192.0744866 g/mol, and the monoisotopic mass is also 192.0744866 g/mol . The topological polar surface area is 66.5 Ų . The compound has a complexity of 119 .科学研究应用

合成和生物作用

一项研究重点关注 N-2,2,2-三氟乙基-2-(3,4-二羟基苯基)乙胺的合成,并将其与 N-乙基-2-(3,4-二羟基苯基)-乙胺和多巴胺进行比较。这项研究探讨了这些化合物对大鼠纹状体中腺苷酸环化酶活性的影响以及它们对兔肾和耳动脉的松弛作用 (O'Donnell、Azzaro 和 Urquilla,1980)。

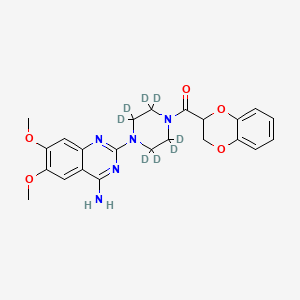

多巴胺受体配体

另一项研究合成了 2-(4-氯-3-羟基苯基)乙胺的衍生物作为多巴胺受体配体。它检查了这些化合物对 D-1 和 D-2 多巴胺受体亚型的亲和力和选择性,有助于理解多巴胺受体相互作用中的构效关系 (Claudi 等,1992)。

抗抑郁活性

对 2-苯基-2-(1-羟基环烷基)乙胺衍生物的研究调查了它们作为抗抑郁剂的潜力。该研究评估了这些化合物抑制神经递质摄取的能力以及它们在各种啮齿动物模型中的作用,为新抗抑郁药物的开发做出了贡献 (Yardley 等,1990)。

帕金森药物分析

一项关于帕金森病的 2-(3,4-二羟基苯基)乙胺盐酸盐(多巴胺)的分子几何构象和对接的研究,提供了对其结构和光谱特征的见解,以及与其治疗活性之间的相关性 (Sherlin 等,2018)。

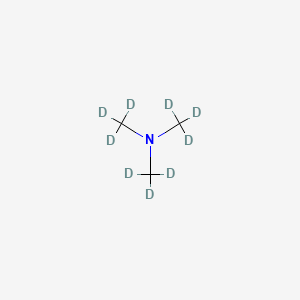

放射性示踪剂开发

合成了 N,N-二甲基-[β-(3,4-二乙酰氧基-6-123I-碘苯基)]乙胺,用作研究多巴胺能系统中的潜在放射性示踪剂。该化合物的开发可能有助于帕金森病和其他神经系统疾病的诊断应用 (Adam 等,1992)。

作用机制

Target of Action

The primary target of 2-(3,4-Dihydroxyphenyl-D3)ethylamine HCl, also known as Dopamine HCl, is the dopamine receptors in the brain . These receptors play a crucial role in the regulation of movement and the reward system in the brain .

Mode of Action

Dopamine HCl interacts with its targets by binding to the dopamine receptors, which are a family of G protein-coupled receptors . This binding triggers a series of biochemical reactions that result in the activation or inhibition of downstream signaling pathways .

Biochemical Pathways

Upon binding to the dopamine receptors, Dopamine HCl affects several biochemical pathways. It is a major transmitter in the extrapyramidal system of the brain, which is involved in the regulation of movement . Additionally, it is a precursor to norepinephrine and epinephrine , two other important neurotransmitters .

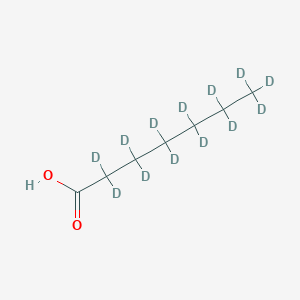

Pharmacokinetics

The pharmacokinetics of Dopamine HCl involves its absorption, distribution, metabolism, and excretion (ADME). It is derived from the amino acid L-tyrosine . The majority of Dopamine HCl is metabolized into 3,4,-dihydroxyphenylacetic acid (DOPAC) and 3-methoxy-4-hydroxyphenylacetic (HVA) , which are rapidly excreted in the urine .

Result of Action

The molecular and cellular effects of Dopamine HCl’s action are diverse. It plays a key role in controlling heart beat rate and blood pressure as a hormone in the vesicles of the adrenal medulla . In the brain, it is important in regulating movement and is associated with feelings of pleasure and reward .

属性

IUPAC Name |

4-(2-aminoethyl)-3,5,6-trideuteriobenzene-1,2-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i1D,2D,5D; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENFNNZBMHDDG-GONYBWEFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCN)[2H])O)O)[2H].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dihydroxyphenyl-D3)ethylamine hcl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-8-yl]-N,N-dimethylmethanimidamide](/img/structure/B3044099.png)

![8-Bromo-5'-O-(4,4'-dimethoxytrityl)-N6-dimethylaminomethylene-2'-deoxyadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B3044101.png)

![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3044102.png)

![N-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B3044103.png)